

3-Bromo-2-(trifluoromethyl)aniline molecular weight and formula

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Compound of Interest

Compound Name: 3-Bromo-2-(trifluoromethyl)aniline

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An In-Depth Technical Guide to **3-Bromo-2-(trifluoromethyl)aniline**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-2-(trifluoromethyl)aniline**, a critical chemical intermediate in the fields of pharmaceutical and materials science. We will delve into its core chemical and physical properties, explore the profound influence of its trifluoromethyl moiety on molecular characteristics, and present a detailed, field-proven synthetic protocol. This document is structured to provide researchers, scientists, and drug development professionals with the necessary technical insights for its effective synthesis, characterization, and application. Key discussions include mechanistic considerations in its synthesis, robust quality control workflows, and its versatile role as a building block for advanced functional molecules.

Chemical Identity and Core Properties

3-Bromo-2-(trifluoromethyl)aniline is a substituted aniline that serves as a valuable building block in organic synthesis. Its unique structure, featuring a bromine atom and a trifluoromethyl group ortho to the amine, provides multiple reactive sites and imparts specific, desirable properties to derivative molecules.

Table 1: Core Identifiers and Properties

Property	Value	Reference
IUPAC Name	3-Bromo-2-(trifluoromethyl)aniline	[1]
CAS Number	244246-71-7	[1]
Molecular Formula	C7H5BrF3N	[1][2]
Molecular Weight	240.02 g/mol	[2]
Appearance	White to pale yellow crystalline powder	[3]

| Purity (Typical) | >95-98% [[1][3] |

Table 2: Physicochemical Data (Note: Some data are based on predictive models or closely related isomers and should be confirmed experimentally.)

Property	Value	Reference
Boiling Point	228.9 ± 40.0 °C (Predicted)	
Density	1.697 ± 0.06 g/cm ³ (Predicted)	

| Storage Temperature | 2-8°C (Protect from light) | |

The Role of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design, and its inclusion in this aniline scaffold is of paramount importance.[4] The substitution of a methyl group with a -CF₃ group dramatically alters a molecule's electronic and physical properties.[5]

- Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[6]

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. This makes the -CF₃ group highly resistant to metabolic degradation by oxidative enzymes in the body (e.g., Cytochrome P450), often leading to a longer drug half-life.[3][6]
- **Receptor Binding Affinity:** With its high electronegativity, the -CF₃ group can act as a strong hydrogen bond acceptor and engage in other non-covalent interactions, potentially increasing the binding affinity of a drug to its biological target.[6]

The strategic incorporation of trifluoromethyl groups is a well-established strategy in the development of FDA-approved therapeutics, underscoring the value of building blocks like **3-Bromo-2-(trifluoromethyl)aniline**.[\[5\]](#)

Synthesis and Mechanistic Considerations

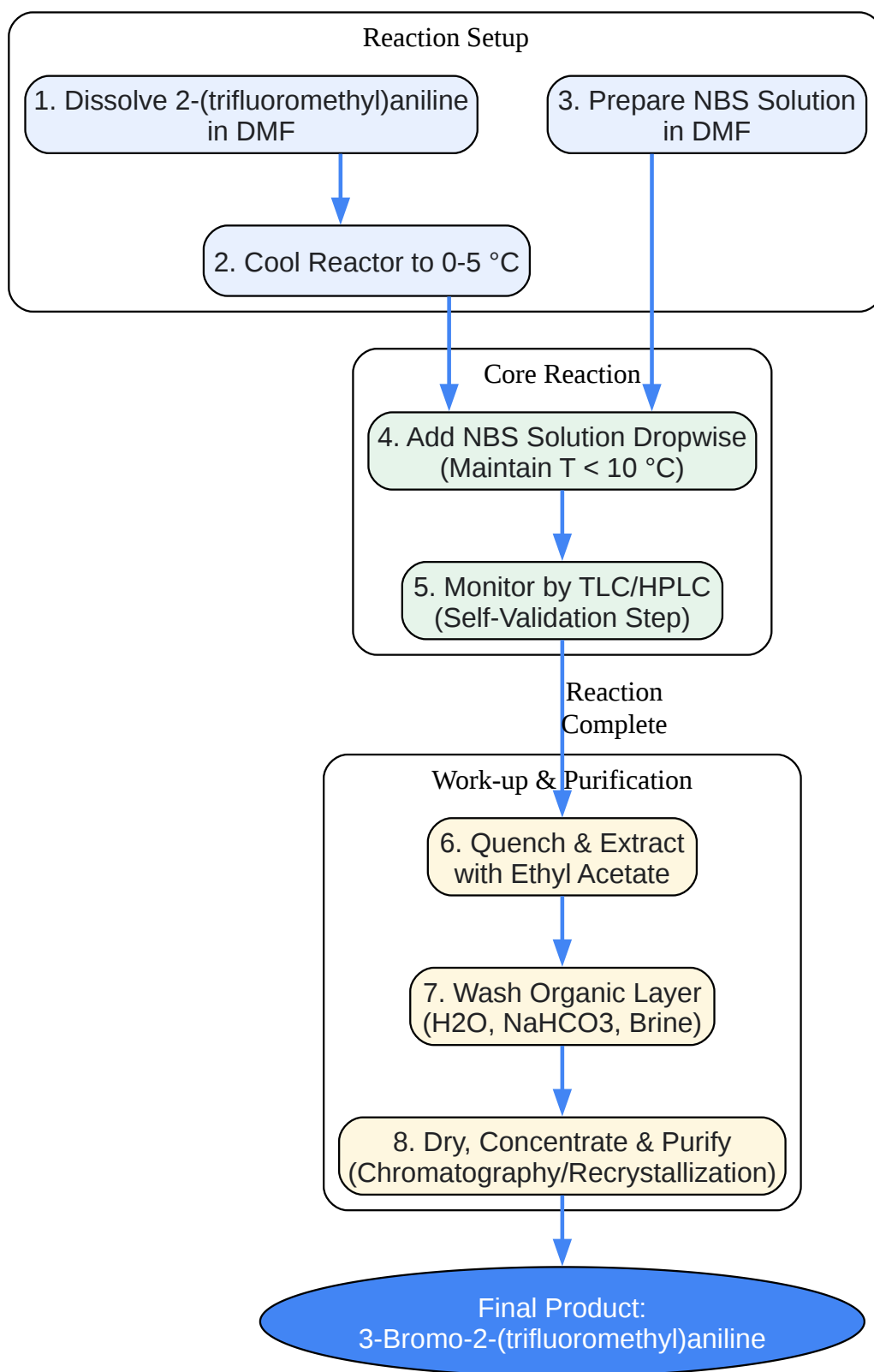
The synthesis of substituted anilines like **3-Bromo-2-(trifluoromethyl)aniline** typically involves the electrophilic bromination of a suitable precursor. The primary challenge lies in controlling the regioselectivity—ensuring the bromine atom is directed to the desired position on the aromatic ring.

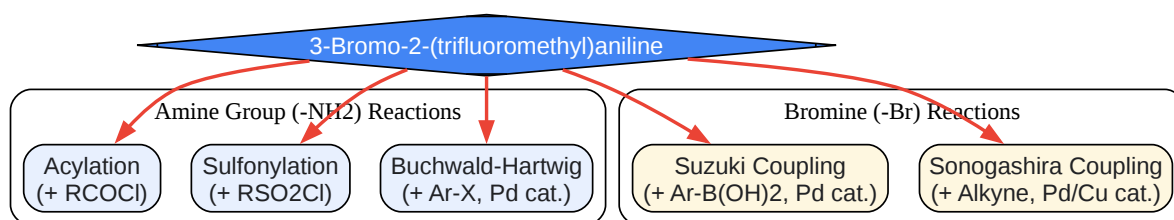
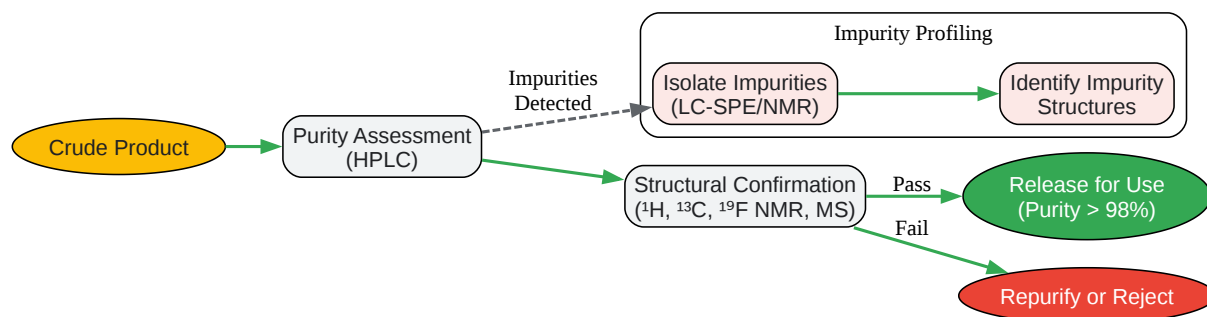
The following protocol is a representative method for the bromination of a trifluoromethylaniline, adapted from established procedures for related isomers.[\[7\]](#) The causality behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.

Experimental Protocol: Synthesis of 3-Bromo-2-(trifluoromethyl)aniline

- **Reactor Setup:** In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 2-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF). The choice of DMF is critical as it is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the ionic reaction mechanism.
- **Inert Atmosphere and Cooling:** Purge the reactor with dry nitrogen to create an inert atmosphere, preventing side reactions with atmospheric moisture and oxygen. Cool the solution to 0-5 °C using an ice-water bath. This low temperature is crucial for controlling the reaction's exothermicity and minimizing the formation of di-brominated and other unwanted byproducts.[\[7\]](#)

- **Brominating Agent Preparation:** In a separate, dry dropping funnel, dissolve N-Bromosuccinimide (NBS) (1.0-1.05 equivalents) in DMF. NBS is selected as the brominating agent because it is a solid that is safer and easier to handle than liquid bromine and provides a slow, controlled release of the electrophilic bromine species.
- **Controlled Addition:** Add the NBS solution dropwise to the cooled aniline solution over 1-2 hours. The slow, sub-surface addition prevents localized high concentrations of the brominating agent, which is key to achieving high regioselectivity and avoiding runaway reactions.^[7] Maintain the internal temperature below 10 °C throughout the addition.
- **Reaction Monitoring (Self-Validation):** After the addition is complete, stir the reaction mixture at 0-5 °C. The progress of the reaction must be monitored diligently every 30-60 minutes using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is completely consumed. This step is a self-validating control point that prevents premature work-up and ensures maximum yield.
- **Work-up and Extraction:** Once the reaction is complete, dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The crude material can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product.





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